molecular formula C15H14N2O3 B7340148 3-(Isoquinoline-7-carbonylamino)cyclobutane-1-carboxylic acid

3-(Isoquinoline-7-carbonylamino)cyclobutane-1-carboxylic acid

Cat. No.: B7340148
M. Wt: 270.28 g/mol
InChI Key: VVCKLAOILXQPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isoquinoline-7-carbonylamino)cyclobutane-1-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as IQCA and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IQCA is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
IQCA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. IQCA has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using IQCA in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on IQCA. One area of research could be to investigate its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research could be to study its mechanism of action in more detail, in order to better understand its anti-tumor activity. Additionally, IQCA could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, IQCA is a chemical compound that has been studied for its potential use in scientific research. It has been found to have anti-tumor activity and has been shown to inhibit the growth of various cancer cell lines. IQCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. While there are limitations to using IQCA in lab experiments, its high purity and potential for future research make it a promising compound for scientific investigation.

Synthesis Methods

The synthesis of IQCA involves the reaction of cyclobutanone with isatin in the presence of an acid catalyst. The resulting product is then treated with ammonia to form IQCA. This synthesis method has been found to be efficient and yields a high purity product.

Scientific Research Applications

IQCA has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor activity and has been shown to inhibit the growth of various cancer cell lines. IQCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.

Properties

IUPAC Name

3-(isoquinoline-7-carbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14(17-13-6-11(7-13)15(19)20)10-2-1-9-3-4-16-8-12(9)5-10/h1-5,8,11,13H,6-7H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCKLAOILXQPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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